molecular formula C10H12N4O B2967540 {1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1246847-79-9

{1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B2967540
CAS No.: 1246847-79-9
M. Wt: 204.233
InChI Key: MMRZBTYJOFSCBS-UHFFFAOYSA-N
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Description

{1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol is a heterocyclic compound that features a triazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The reaction conditions usually involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts like palladium or copper, along with appropriate ligands and bases .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields aldehydes or carboxylic acids, while substitution reactions on the pyridine ring can introduce functional groups like halogens, nitro groups, or alkyl chains.

Scientific Research Applications

{1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • {1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol
  • 2-(pyridin-2-yl)pyrimidine derivatives
  • Piperidine derivatives
  • 2-pyridone compounds

Uniqueness

This compound is unique due to its combination of a triazole ring and a pyridine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[1-(2-pyridin-2-ylethyl)triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c15-8-10-7-14(13-12-10)6-4-9-3-1-2-5-11-9/h1-3,5,7,15H,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRZBTYJOFSCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCN2C=C(N=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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